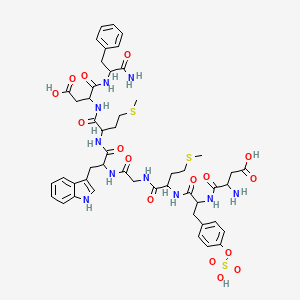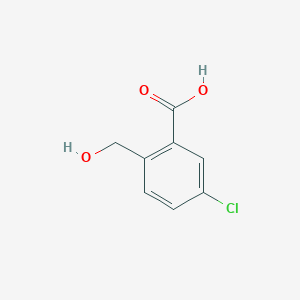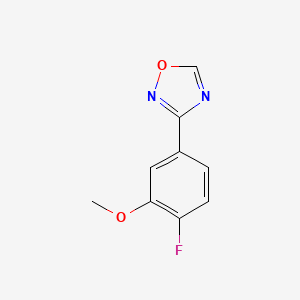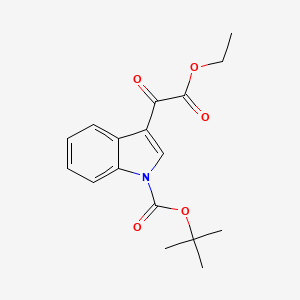![molecular formula C9H14N2 B15146706 [(2,3-Dimethylphenyl)methyl]hydrazine CAS No. 1016517-47-7](/img/structure/B15146706.png)
[(2,3-Dimethylphenyl)methyl]hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2,3-Dimethylphenyl)methyl]hydrazine is an organic compound with the molecular formula C9H14N2 It features a benzene ring substituted with two methyl groups at the 2 and 3 positions and a hydrazine group attached to the benzene ring via a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
[(2,3-Dimethylphenyl)methyl]hydrazine can be synthesized through the reaction of 2,3-dimethylbenzyl chloride with hydrazine hydrate. The reaction typically occurs under reflux conditions in the presence of a solvent such as ethanol or methanol. The reaction can be represented as follows:
C9H11Cl+N2H4⋅H2O→C9H14N2+HCl+H2O
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis likely involves similar reaction conditions as those used in laboratory settings, with optimizations for scale, yield, and purity.
Análisis De Reacciones Químicas
Types of Reactions
[(2,3-Dimethylphenyl)methyl]hydrazine undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Substituted hydrazines.
Aplicaciones Científicas De Investigación
[(2,3-Dimethylphenyl)methyl]hydrazine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry:
Biological Studies: Used in studies involving enzyme inhibition and protein modification.
Industrial Applications: Potential use in the production of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of [(2,3-Dimethylphenyl)methyl]hydrazine involves its reactivity with various biological molecules. The hydrazine group can form covalent bonds with carbonyl groups in proteins and nucleic acids, leading to modifications that affect their function. This reactivity is exploited in enzyme inhibition studies and the development of therapeutic agents.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Dimethylphenylhydrazine
- 2,4-Dimethylphenylhydrazine
- 2,5-Dimethylphenylhydrazine
Uniqueness
[(2,3-Dimethylphenyl)methyl]hydrazine is unique due to the specific positioning of the methyl groups and the methylene bridge connecting the hydrazine group to the benzene ring. This structural arrangement imparts distinct reactivity and properties compared to other dimethylphenylhydrazine derivatives.
Propiedades
Número CAS |
1016517-47-7 |
|---|---|
Fórmula molecular |
C9H14N2 |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
(2,3-dimethylphenyl)methylhydrazine |
InChI |
InChI=1S/C9H14N2/c1-7-4-3-5-9(6-11-10)8(7)2/h3-5,11H,6,10H2,1-2H3 |
Clave InChI |
XFNKBBXLKILPBW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)CNN)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2R,3S,4R,5R,6S)-2-[[(1R,4aS,5S,7R,7aR)-5-hydroxy-7-methyl-7-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15146651.png)
![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(3R,6R)-6-[(9R,11R,13R,14S)-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-3,4-dihydroxy-5-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15146658.png)
![(5-Chlorobenzo[d]thiazol-2-yl)guanidine](/img/structure/B15146666.png)


![1-Boc-3-[(3-bromobenzyl-amino)-methyl]-pyrrolidine](/img/structure/B15146683.png)

![(1S,4aS,5S,7S,7aS)-7-(Acetyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methylcyclopenta[c]pyran-1-yl beta-D-glucopyranoside](/img/structure/B15146695.png)


![N-{3,6-dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-amine hydrochloride](/img/structure/B15146709.png)
